REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[C:12]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13]1.N1CCCC1>CO>[Br:10][C:8]1[CH:7]=[CH:6][C:5]2[O:11][C:12]3([CH2:16][CH2:15][CH2:14][CH2:13]3)[CH2:1][C:2](=[O:3])[C:4]=2[CH:9]=1
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Name
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|
Quantity
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31.6 g
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Type
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reactant
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Smiles
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CC(=O)C1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
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26 mL
|
Type
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reactant
|
Smiles
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C1(CCCC1)=O
|
Name
|
|
Quantity
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24 mL
|
Type
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reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
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600 mL
|
Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated to a red oil
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Type
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ADDITION
|
Details
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Water was added
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Type
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EXTRACTION
|
Details
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The product was extracted with diethylether
|
Type
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CUSTOM
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Details
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The organic layer was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was then dissolved in a small volume of methanol
|
Type
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ADDITION
|
Details
|
The solution was treated with charcoal
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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ADDITION
|
Details
|
water was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate and diethylether
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C(CC3(CCCC3)O2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |